molecular formula C6H3Br2NO B143921 2,4-Dibromonicotinaldehyde CAS No. 128071-91-0

2,4-Dibromonicotinaldehyde

Cat. No. B143921
M. Wt: 264.9 g/mol
InChI Key: TXLALYLVGBOCHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate . This process involves the use of tetra-n-butylammonium bromide and water, indicating that halogenated compounds can be synthesized through the addition of bromine across a multiple bond in the presence of a suitable catalyst and nucleophile. Although this paper does not directly discuss 2,4-Dibromonicotinaldehyde, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2,4-Dibromonicotinaldehyde would consist of a pyridine ring with an aldehyde group at one position and bromine atoms at the 2 and 4 positions. The presence of these bromine atoms would likely influence the electronic properties of the molecule, such as electron density and reactivity. The papers provided do not offer a direct analysis of this molecule's structure, but the synthesis of related brominated compounds suggests that the bromine atoms play a significant role in the reactivity of these molecules .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,4-Dibromonicotinaldehyde. However, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate suggests that brominated compounds can participate in further chemical transformations, such as the formation of phthalazin-1(2H)-one and the natural product Shihunine . This implies that 2,4-Dibromonicotinaldehyde could also undergo various chemical reactions, potentially serving as a synthon in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromonicotinaldehyde are not discussed in the provided papers. However, based on the general properties of brominated aromatic compounds, it can be inferred that the molecule would be relatively dense due to the presence of bromine atoms and might exhibit distinct spectroscopic features that could be used for its identification and analysis. The reactivity of the aldehyde group would also be an important chemical property, as it could undergo nucleophilic addition reactions .

Scientific Research Applications

Molecular Biology and Gene Expression

2,4-Dichlorophenoxyacetic acid (2,4-D) studies reveal its significant impact on gene expression and its potential role in molecular biology research. Researchers have elucidated its action mode at the molecular level, shedding light on physiological responses, auxin receptors, auxin transport carriers, and transcription factors' response to auxin under herbicide treatment. These insights are crucial for understanding 2,4-D's molecular action and its implications in various biological processes (Song, 2014).

Environmental Impact and Phytoremediation

2,4-D's environmental presence necessitates studies focused on reducing its concentrations in soil and groundwater due to its persistence and potential migration. Phytoremediation, especially with the help of bacterial endophytes, has been explored as a method to enhance the removal of 2,4-D from contaminated substrates. Such studies are fundamental in understanding the environmental impact of 2,4-D and developing strategies for mitigating its presence in the ecosystem (Germaine et al., 2006).

Wastewater Treatment

The need for effective wastewater treatment solutions has led to the investigation of horseradish peroxidase-immobilized catalytic beads for the removal of 2,4-Dichlorophenol, a highly toxic pollutant, from wastewater. Such studies are pivotal in addressing the challenges posed by industrial pollutants and developing sustainable and efficient wastewater treatment technologies (Wang et al., 2015).

Synthesis and Chemical Applications

Research on 2,4-Dibromonicotinaldehyde extends into its synthesis and applications in chemical reactions. For instance, the regioselective 2,4-dibromohydration of conjugated enynes for synthesizing 2-(2,4-Dibromobut-2-enoyl)benzoate showcases its role in chemical synthesis and its potential utility in creating valuable compounds like phthalazin-1(2H)-one and natural products such as Shihunine (Yuan et al., 2018).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-dibromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLALYLVGBOCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649912
Record name 2,4-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromonicotinaldehyde

CAS RN

128071-91-0
Record name 2,4-Dibromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128071-91-0
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